3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652118
InChI: InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6,12H2,(H,15,16)
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

CAS No.:

Cat. No.: VC14652118

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 3-[(4-aminopyrazol-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6,12H2,(H,15,16)
Standard InChI Key QLCKRCFLPOGTLB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid moiety substituted at the 3-position by a methyl group connected to a 4-amino-1H-pyrazole ring. This configuration creates a planar aromatic system with hydrogen-bonding capabilities from both the carboxylic acid (-COOH) and primary amine (-NH₂) groups. The hydrochloride salt form (C₁₁H₁₂ClN₃O₂) enhances solubility in polar solvents.

Table 1: Key Molecular Descriptors

PropertyFree Acid FormHydrochloride Salt
Molecular FormulaC₁₁H₁₁N₃O₂C₁₁H₁₂ClN₃O₂
Molecular Weight (g/mol)217.22253.69
IUPAC Name3-[(4-Aminopyrazol-1-yl)methyl]benzoic acid3-[(4-Aminopyrazol-1-yl)methyl]benzoic acid hydrochloride
Canonical SMILESC1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)NC1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl

Spectral Characterization

While experimental spectral data for this specific compound remains unpublished, related pyrazole-benzoic acid hybrids exhibit characteristic IR absorptions at ~1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches). NMR spectra typically show aromatic protons between δ 7.0–8.5 ppm and methylene protons near δ 4.5–5.0 ppm .

Synthesis and Optimization

Synthetic Pathways

Industrial synthesis involves a three-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.

  • Methylation: Nucleophilic substitution at the pyrazole nitrogen using chloromethyl benzoic acid precursors.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride form.

Critical Reaction Parameters:

  • Temperature: 60–80°C for cyclization steps

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve methylation efficiency

Purification Strategies

  • Recrystallization: Methanol/water mixtures (3:1 v/v) yield >95% pure product

  • Chromatography: Reverse-phase C18 columns with acetonitrile/water gradients resolve positional isomers

  • Lyophilization: Preferred for hydrochloride salt stabilization .

Biological Activity and Mechanism

CompoundMIC against S. aureus (μg/mL)Biofilm Inhibition (%)Cytotoxicity (IC₅₀, μM)
Analog 590.7890>100
Analog 740.3985>100

Key mechanistic insights from related molecules suggest:

  • Disruption of bacterial membrane integrity via hydrophobic interactions

  • Inhibition of DNA gyrase and topoisomerase IV enzymes

  • Synergistic effects with β-lactam antibiotics against resistant strains .

Structure-Activity Relationships (SAR)

  • Amino Group: Essential for hydrogen bonding with bacterial targets

  • Methylene Linker: Optimal chain length for membrane penetration

  • Benzoic Acid: Enhances water solubility without compromising lipophilicity .

Research Applications

Medicinal Chemistry

  • Antibiotic Development: Scaffold for novel Gram-positive agents

  • Prodrug Design: Carboxylic acid group facilitates ester prodrug formulations

  • Combination Therapies: Adjuvant potential with existing antimicrobials .

Material Science

  • Metal-Organic Frameworks (MOFs): Coordination sites for Cu²⁺ and Fe³⁺ ions

  • Polymer Modification: Incorporation into antimicrobial coatings.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundBioactivity (MIC, μg/mL)Solubility (mg/mL)Metabolic Stability (t₁/₂, h)
3-Amino-4-pyrazolylbenzoic acid 12.51.22.4
Trifluoromethyl derivative 0.390.85.8
Target compoundPending1.5*Pending
*Estimated via LogP calculations

Future Directions

  • In Vivo Toxicology: Acute/chronic toxicity profiling in murine models

  • Formulation Science: Nanoencapsulation to enhance bioavailability

  • Target Identification: Proteomic studies to elucidate molecular targets

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